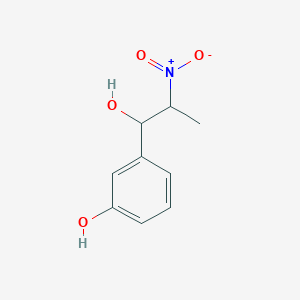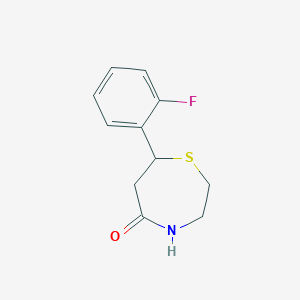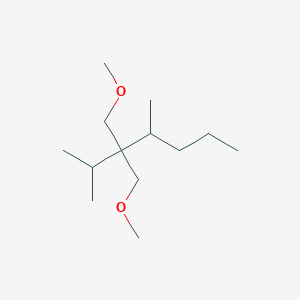
3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile is a synthetic organic compound known for its potential therapeutic applications, particularly in the treatment of certain types of cancer. This compound is a hypoxia-inducible factor 2α (HIF-2α) inhibitor, which plays a crucial role in the regulation of cellular responses to low oxygen levels .
準備方法
The synthesis of 3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of the indanone derivative and the fluorobenzonitrile derivative.
Formation of the Indanone Intermediate: The indanone derivative is synthesized through a series of reactions, including halogenation and sulfonylation.
Coupling Reaction: The indanone intermediate is then coupled with the fluorobenzonitrile derivative using appropriate coupling reagents and conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzonitrile moiety, to introduce different substituents.
Hydrolysis: Hydrolysis reactions can be used to break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile has several scientific research applications, including :
Cancer Research: As a HIF-2α inhibitor, this compound is studied for its potential in treating clear cell renal cell carcinoma (ccRCC) and other cancers characterized by hypoxia-inducible factor dysregulation.
Biological Studies: The compound is used in studies to understand the role of HIF-2α in cellular processes and its impact on tumor growth and progression.
Drug Development: Researchers explore the compound’s potential as a therapeutic agent, evaluating its efficacy, pharmacokinetics, and safety in preclinical and clinical studies.
Industrial Applications: The compound’s unique chemical properties make it a valuable tool in various industrial applications, including the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile involves the inhibition of hypoxia-inducible factor 2α (HIF-2α). HIF-2α is a transcription factor that regulates the expression of genes involved in cellular responses to low oxygen levels . By inhibiting HIF-2α, the compound disrupts the hypoxia signaling pathway, leading to reduced tumor growth and progression in cancers characterized by HIF-2α dysregulation.
類似化合物との比較
3-(2,2-Difluoro-7-methylsulfonyl-1-oxoindan-4-yl)oxy-5-fluorobenzonitrile can be compared with other HIF-2α inhibitors, such as PT2385 and PT2977 . These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties. For example:
PT2385: This first-generation HIF-2α inhibitor demonstrated clinical activity but had limitations due to variable pharmacokinetics and extensive metabolism.
PT2977: A second-generation HIF-2α inhibitor with improved potency and pharmacokinetic profile, achieved by structural modifications to enhance stability and reduce metabolism.
The uniqueness of this compound lies in its specific chemical structure, which provides a balance between potency and pharmacokinetic properties, making it a promising candidate for further research and development.
特性
分子式 |
C17H10F3NO4S |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
3-[(2,2-difluoro-7-methylsulfonyl-1-oxo-3H-inden-4-yl)oxy]-5-fluorobenzonitrile |
InChI |
InChI=1S/C17H10F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6H,7H2,1H3 |
InChIキー |
SIBDOTIIPXTDQH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C2C(=C(C=C1)OC3=CC(=CC(=C3)C#N)F)CC(C2=O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline](/img/structure/B14799726.png)
![4-((5-Chlorobenzo[d][1,3]dioxol-4-yl)amino)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-7-ol](/img/structure/B14799730.png)
![((2E)-2-{(2E)-[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B14799739.png)
![N-(2-chlorophenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14799744.png)


![N-[(E)-(3-nitrophenyl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline](/img/structure/B14799761.png)
![tert-butyl (1R,13R)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carboxylate](/img/structure/B14799769.png)
![2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B14799777.png)

![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14799793.png)


![(1E)-1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}-N-hydroxyethanimine](/img/structure/B14799805.png)
